2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid
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Overview
Description
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is a complex organic compound with a unique structure that includes a thiomorpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid typically involves multiple steps. One common method includes the reaction of thiomorpholine with a suitable acylating agent to introduce the 3-methyl-1,1-dioxo group. This is followed by the addition of a hydroxypropanoic acid moiety under controlled conditions to ensure the correct placement of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The dioxo group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol.
Substitution: Formation of various substituted thiomorpholine derivatives.
Scientific Research Applications
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by mimicking the natural substrate or by binding to the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropanoic acid: Similar in structure but lacks the thiomorpholine ring.
3-Hydroxy-2-methylpropanoic acid: Similar but with different functional group placement.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid: Contains a triazole ring instead of a thiomorpholine ring.
Uniqueness
2-Hydroxy-3-(3-methyl-1,1-dioxo-1lambda-thiomorpholin-4-yl)propanoic acid is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H15NO5S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propanoic acid |
InChI |
InChI=1S/C8H15NO5S/c1-6-5-15(13,14)3-2-9(6)4-7(10)8(11)12/h6-7,10H,2-5H2,1H3,(H,11,12) |
InChI Key |
FCVDBORLKSAMKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)CCN1CC(C(=O)O)O |
Origin of Product |
United States |
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